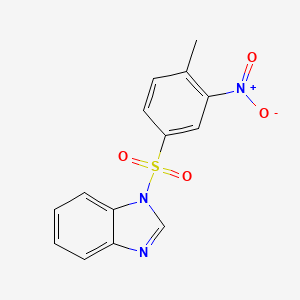

1-(4-Methyl-3-nitrophenyl)sulfonylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

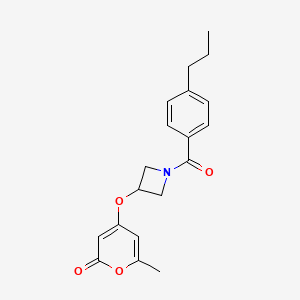

“1-(4-Methyl-3-nitrophenyl)sulfonylbenzimidazole” is a chemical compound with the molecular formula C14H11N3O4S . It’s a benzimidazole derivative, a class of compounds known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a sulfonyl group attached to one of the nitrogen atoms of the imidazole ring. The sulfonyl group is further substituted with a 4-methyl-3-nitrophenyl group .

科学的研究の応用

Cytotoxicity and Mechanism of Action

Research on related sulfonylbenzimidazole compounds, such as sulphimidazole, reveals their potential in combating various microbial infections. Sulphimidazole, for instance, shows a broad spectrum of activity against anaerobic microorganisms, with its action against aerobic and facultative bacteria being synergistically enhanced when combined with trimethoprim. This compound's cytotoxicity in vitro for Vero cells, either alone or in association with trimethoprim, is slight, suggesting a relatively safe profile for therapeutic applications (Castelli et al., 2000).

Antitrypanosomal and Antileishmanial Activity

A series of 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, which share a structural resemblance to 1-(4-Methyl-3-nitrophenyl)sulfonylbenzimidazole, were characterized for their antitrypanosomal and antileishmanial activities. These compounds displayed significant activity against Trypanosoma cruzi, with selectivity and potency surpassing that of benznidazole, a reference drug. This highlights the potential for derivatives of sulfonylbenzimidazole to serve as potent antitrypanosomal agents (Papadopoulou et al., 2012).

Pesticidal Activity

The synthesis of tribromomethyl phenyl sulfone derivatives, which are structurally related to sulfonylbenzimidazole compounds, showcases the potential for creating novel pesticides. These compounds, through their halogenmethylsulfonyl moiety, exhibit promising activities as herbicides and fungicides. This indicates the versatility of sulfonylbenzimidazole derivatives in agricultural applications, offering a new avenue for the development of more effective and safer pesticides (Borys et al., 2012).

特性

IUPAC Name |

1-(4-methyl-3-nitrophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-10-6-7-11(8-14(10)17(18)19)22(20,21)16-9-15-12-4-2-3-5-13(12)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSPCTIPVUPKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)

![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)

![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)

![5-(5-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)

![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)

![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)

![4-((3-Bromobenzyl)thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)